2-Hydroxybut-3-enoic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Hydroxybut-3-enoic acid involves several innovative approaches. A noteworthy method includes the direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids, which results in 2-hydroxy-4-arylbutanoic acids with high enantioselectivity, utilizing a Ru catalyst with SunPhos as the chiral ligand (Zhu et al., 2010). Additionally, the synthesis and structure-activity relationship of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters have been explored, showcasing their potency as inhibitors of kynurenine-3-hydroxylase, potentially serving as neuroprotective agents (Drysdale et al., 2000).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been a subject of study to understand its chemical behavior and reactivity. The dianion of 3-methylbut-2-enoic acid, a closely related compound, has been analyzed through 13C N.m.r. spectra, suggesting a delocalized structure that contributes to the understanding of the electronic structure of this compound (Bongini et al., 1986).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, highlighting its reactivity and potential for diverse chemical syntheses. For example, its esters can be efficiently transformed into bis-potassium salts, leading to the synthesis of substituted 4-hydroxy-2H-pyran-2-ones under mild conditions, demonstrating the compound's versatility in organic synthesis (Schmidt et al., 2006).
Scientific Research Applications
Asymmetric Hydrogenation and Synthesis of ACE Inhibitors : The direct asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids yields 2-hydroxy-4-arylbutanoic acids, which are useful as intermediates in the synthesis of ACE inhibitors (Zhu et al., 2010).
Palladium-Catalyzed Cross-Coupling : 3,3-Disubstituted prop-2-enoic acids are synthesized using palladium-catalyzed cross-coupling of 3-substituted 3-iodobut-2-enoic acids with various organometallic reagents (Abarbri et al., 2002).
Study on Stereoisomers : Non-stereospecific reduction of 3-oxochol-4-enoic-[24-14C] acid in rats leads to the formation of all four possible stereoisomers of 3-hydroxycholanoic acid (Michio & Kazumi, 1967).
Biodegradable Polymers : Poly(3-hydroxybutyric acid) and related polyesters are being used or considered for use in various industries due to their biodegradable properties. These polyesters, also known as polyhydroxyalkanoic acids, are produced through microbial fermentations (Steinbüchel & Füchtenbusch, 1998).
Hydroxylation and Halogen Addition : Various (R)-2-hydroxy-3-enoic acids and their derivatives have been subjected to epoxidations and dihydroxylations, leading to the formation of different 2,3-dihydroxy-γ-butyrolactones (Yu & Simon, 1991).
Enzymatic Reactions in Bacteria : Studies on monofunctional 2-hydroxypentadienoic acid hydratase from Escherichia coli have revealed its role in bacterial catabolic pathways for degrading aromatic compounds (Pollard & Bugg, 1998).
Role in Wine Aroma : The presence of 2-hydroxy-3-methylbutanoic acid in wines and other alcoholic beverages has been linked to relevant sensory effects, highlighting its role in the aroma profile of these beverages (Gracia-Moreno et al., 2015).
Enantioseparation in Pharmaceuticals : The enantioseparation of underivatized aliphatic 3-hydroxyalkanoic acids, including 3-hydroxybutyric acid, is important for pharmaceutical applications (Ianni et al., 2014).
Biological Activities and Toxicity : The biosynthesis of 2-hydroxybut-3-enyl glucosinolate in Arabidopsis thaliana has been linked to various biological activities, including toxicity to certain organisms and resistance to herbivory (Hansen et al., 2008).
Mechanism of Action
Target of Action
It is known that many organic acids interact with various enzymes and receptors in the body, influencing metabolic processes .
Mode of Action
Organic acids often act as proton donors (Bronsted acids), and can participate in various biochemical reactions, including those involving enzymes and receptors .
Biochemical Pathways
As an organic acid, it may be involved in various metabolic processes .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Hydroxybut-3-enoic acid are not well-studied. As a small organic molecule, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body. Metabolism would likely occur in the liver, and excretion would likely be through the kidneys .
Result of Action
Organic acids often play roles in energy production, enzyme activity regulation, and ph balance .
properties
IUPAC Name |
2-hydroxybut-3-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-2-3(5)4(6)7/h2-3,5H,1H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWPSWWDYVWZKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975423 | |
Record name | 2-Hydroxybut-3-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20975423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
600-17-9 | |
Record name | Vinylglycolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxybut-3-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20975423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxybut-3-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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